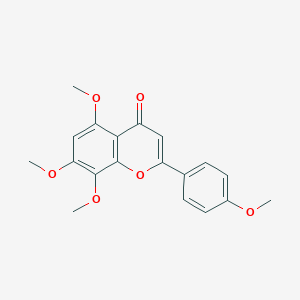

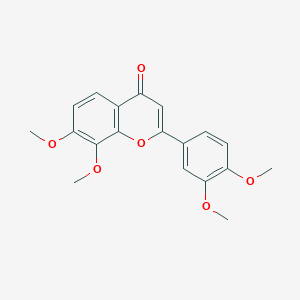

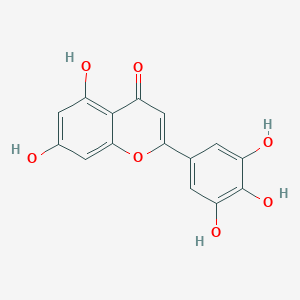

7,3',4'-Trimethoxyflavone

Overview

Description

7,3',4'-Trimethoxyflavone is a natural product found in Acacia fasciculifera and Myroxylon peruiferum with data available.

Mechanism of Action

Target of Action

It’s structurally related to other phenethylamine compounds, which are known to interact with various receptors in the body .

Mode of Action

Phenethylamine compounds often function by interacting with their target receptors, leading to changes in cellular signaling .

Biochemical Pathways

Phenethylamine compounds are known to influence various biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .

Result of Action

Phenethylamine compounds can have a variety of effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity . .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other flavonoids, it may interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

It’s possible that it interacts with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It’s possible that it interacts with certain transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It’s possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .

Properties

IUPAC Name |

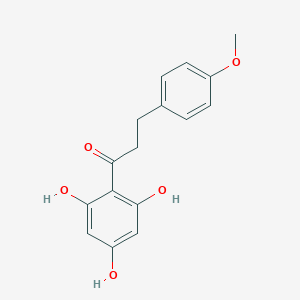

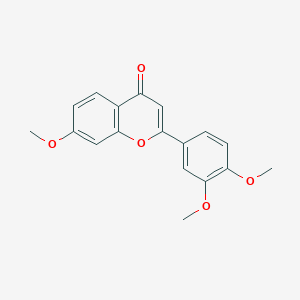

2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZYCDPDWSYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176921 | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-24-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22395-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7,3',4'-trimethoxyflavone?

A1: The molecular formula of this compound is C18H16O6, and its molecular weight is 328.31 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like UV, IR, 1H NMR, 13C NMR, and MS to characterize this compound. [] These techniques provide valuable information about the compound's structure and functional groups. [, ]

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound exhibits a range of biological activities, including:

- Antiproliferative Activity: Studies have demonstrated the compound's potential to inhibit the proliferation of various cancer cell lines, including human gastric adenocarcinoma (MK-1), human uterus carcinoma (HeLa), and murine melanoma (B16F10). []

- Antiangiogenic Activity: this compound has shown promising results in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation and suppressing tube formation, suggesting antiangiogenic potential. []

- PTP1B Inhibitory Activity: The compound exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, making it a potential target for type 2 diabetes research. []

- Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties, likely mediated through the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory responses. [, ]

- Antioxidant Activity: The compound exhibits potent antioxidant activity, effectively scavenging DPPH free radicals and inhibiting lipid peroxidation. []

Q4: How does this compound exert its antiproliferative effects?

A4: Studies suggest that this compound induces apoptosis (programmed cell death) in cancer cells. [, ] This apoptotic induction is linked to:

- Increased ROS Production: The compound elevates reactive oxygen species (ROS) within cells, leading to oxidative stress and triggering apoptosis. []

- Modulation of Apoptotic Markers: Treatment with this compound alters the expression of apoptotic proteins like p53, Bcl-2, and Bax, shifting the balance towards apoptosis. []

- DNA Damage: The compound has shown potential in inducing DNA damage in cancer cells, further contributing to its antiproliferative effects. []

Q5: What is the mechanism of action of this compound's anti-inflammatory activity?

A5: In vitro studies indicate that this compound inhibits the activity of lipoxygenase (LOX). [] LOX is a key enzyme in the arachidonic acid pathway, responsible for producing inflammatory mediators like leukotrienes. By inhibiting LOX, this compound could potentially dampen inflammatory responses.

Q6: How does this compound interact with PTP1B?

A6: While this compound has shown PTP1B inhibitory activity, [] the specific binding interactions and mechanism of inhibition remain to be fully elucidated. Further research is needed to understand the structure-activity relationship and optimize the compound for potential therapeutic applications.

Q7: Has this compound been tested in animal models or clinical trials?

A7: While this compound has shown promising in vitro activities, limited data is available on its in vivo efficacy. More research, including animal studies and potentially clinical trials, is crucial to validate its therapeutic potential and assess safety profiles.

Q8: Are there any known drug interactions with this compound?

A8: Currently, limited information is available on specific drug interactions with this compound. Further research is needed to evaluate potential interactions, especially with medications metabolized by cytochrome P450 enzymes or those with overlapping pharmacological activities.

Q9: Does this compound interact with drug transporters?

A10: Research on similar flavonoids suggests potential interactions with drug transporters like P-glycoprotein (Pgp). For instance, this compound enhanced paclitaxel transport and cytotoxicity by inhibiting Pgp in a manner comparable to verapamil. [] Understanding these interactions is crucial for optimizing drug delivery and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.